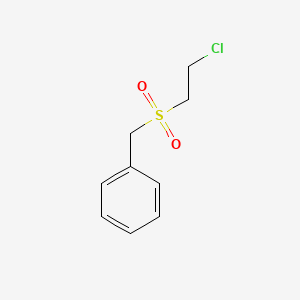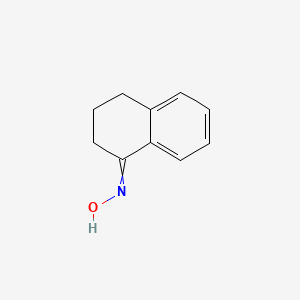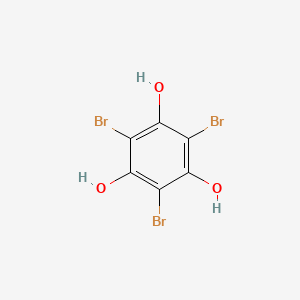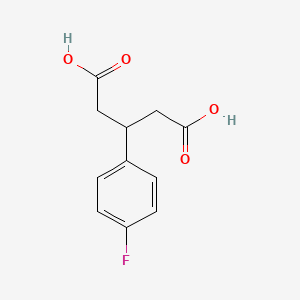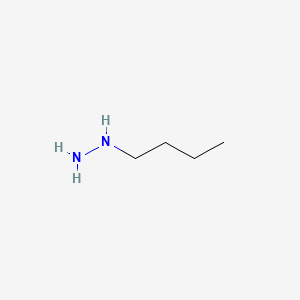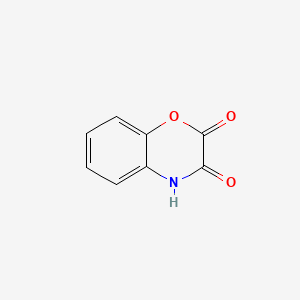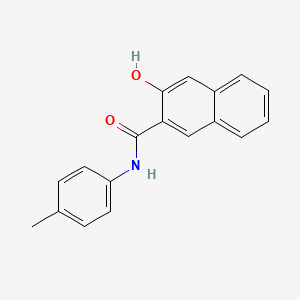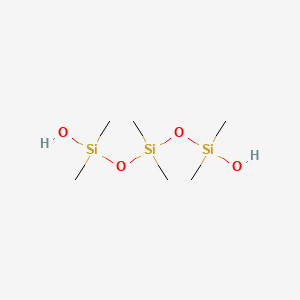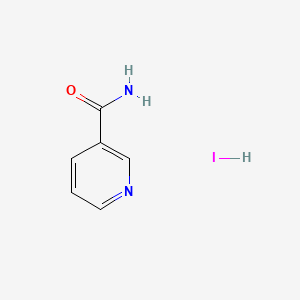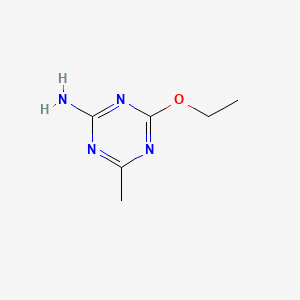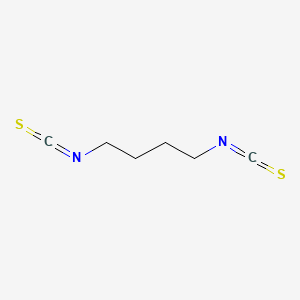
1,4-Butane diisothiocyanate
概要
説明
1,4-Butane diisothiocyanate is a chemical compound with the molecular formula C6H8N2S2 and a molecular weight of 172.27 . It is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 1,4-Butane diisothiocyanate is represented by the SMILES string S=C=NCCCCN=C=S . This indicates that the molecule consists of a butane chain with an isothiocyanate group attached at each end.
Chemical Reactions Analysis
1,4-Butane diisothiocyanate has been used in the field of photovoltaics, specifically in the interfacial engineering of organic–inorganic hybrid perovskite solar cells . It was used as an interfacial modification material in the preparation of CuSCN-based devices .
Physical And Chemical Properties Analysis
1,4-Butane diisothiocyanate is a solid at room temperature . It has a melting point of 29-33 °C . The compound is white to yellow in color .
科学的研究の応用
Synthesis and Polymer Applications
- 1,4-Butane diisothiocyanate derivatives, such as butane-1,4-diyl bis(2-mercaptoacetate) (BBMA), have been synthesized and used in the preparation of poly(thiourethane) and clay-based nanocomposites, showing significant improvements in thermal stability and thermophysical properties (Pirayesh et al., 2022).
Coordination Polymers and Network Structures
- The reactions of 1,4-bis(phenylthio)butane with Ag(I) salts under various conditions have been studied to form coordination polymers with different network structures, demonstrating the versatile applications of 1,4-Butane diisothiocyanate derivatives in inorganic chemistry (Bu et al., 2002).
Novel Azomethines and Mesomorphic Behaviour
- Novel azomethines derived from 1,4-Butane diisothiocyanate analogs have been characterized and their mesomorphic behavior studied, highlighting the compound's utility in materials science and liquid crystal research (Iwan et al., 2010).
Synthesis of Spiro-4H-pyrans and Catalytic Applications
- 1,4-Butane diisothiocyanate derivatives have been used in the synthesis of novel basic ionic liquids and Brönsted acidic catalysts, demonstrating their efficacy in promoting the synthesis of spiro-4H-pyrans and polyhydroquinoline derivatives, showcasing their potential in organic synthesis and catalysis (Goli-Jolodar et al., 2016).
Biotechnological Production
- Engineered Escherichia coli strains have been developed to produce 1,4-butanediol (a closely related compound), a valuable chemical used in polymer manufacturing, demonstrating the biotechnological potential of 1,4-Butane diisothiocyanate and its derivatives (Yim et al., 2011).
Crystallography and Material Sciences
- Studies on the crystal structure of butane-1,4-diammonium dibromide have provided insights into ionic-inorganic layer formations and organic hydrocarbon packing, useful in material sciences and crystallography (Blerk & Kruger, 2007).
Safety And Hazards
1,4-Butane diisothiocyanate is classified as Acute Tox. 4 Oral and Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . This means it is harmful if swallowed and causes serious eye damage . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
1,4-diisothiocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSISCMPUAGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196121 | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butane diisothiocyanate | |
CAS RN |
4430-51-7 | |
| Record name | 1,4-Diisothiocyanatobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butane diisothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



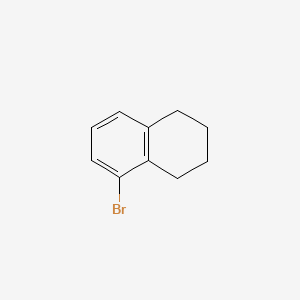
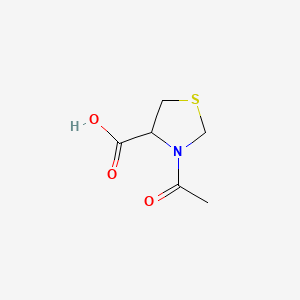
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
